molecular formula C5H5NO3S B585501 N,3-dihydroxythiophene-2-carboxamide CAS No. 151824-93-0

N,3-dihydroxythiophene-2-carboxamide

Cat. No.: B585501
CAS No.: 151824-93-0
M. Wt: 159.159
InChI Key: KEQCIUAQILDCQA-UHFFFAOYSA-N
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Description

N,3-Dihydroxythiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring hydroxyl (-OH) groups at the N-position and the 3-position of the thiophene ring. While direct experimental data on this compound are scarce in the provided evidence, its structural analogs—particularly substituted thiophene carboxamides—have been extensively studied for their synthetic routes, physicochemical properties, and biological activities.

Properties

CAS No.

151824-93-0

Molecular Formula

C5H5NO3S

Molecular Weight

159.159

IUPAC Name

N,3-dihydroxythiophene-2-carboxamide

InChI

InChI=1S/C5H5NO3S/c7-3-1-2-10-4(3)5(8)6-9/h1-2,7,9H,(H,6,8)

InChI Key

KEQCIUAQILDCQA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1O)C(=O)NO

Synonyms

2-Thiophenecarboxamide,N,3-dihydroxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs (e.g., ) use carboxamide coupling reactions (e.g., HATU, acid chlorides with amines). The absence of hydroxyl groups in these compounds simplifies synthesis compared to N,3-dihydroxythiophene-2-carboxamide, where protecting groups may be required to prevent side reactions .
  • Structural Flexibility : The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) suggest conformational flexibility, which could influence binding to biological targets . Hydroxyl groups in the target compound might restrict this flexibility due to intramolecular hydrogen bonding.

Key Observations :

  • Antibacterial Activity: Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial effects, likely due to nitro group-mediated redox interactions. The absence of nitro groups in this compound may shift its activity profile toward other targets, such as enzymes requiring hydrogen-bond donors.
  • Antifungal Potential: Schiff base-containing analogs (e.g., ) show antifungal activity, suggesting that electron-withdrawing groups (e.g., hydroxyl) in the target compound could enhance similar effects .

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding: N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions in crystal packing .
  • Thermal Stability : The high melting point (397 K) of N-(2-nitrophenyl)thiophene-2-carboxamide contrasts with the expected lower stability of hydroxylated analogs due to possible decomposition at elevated temperatures.

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